molecular formula C7-H17-N2-O2-P B048981 N,N-Diethylcyclophosphamide CAS No. 53859-37-3

N,N-Diethylcyclophosphamide

Cat. No.: B048981
CAS No.: 53859-37-3
M. Wt: 192.2 g/mol
InChI Key: YYBAUAVEKFNTLT-UHFFFAOYSA-N
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Description

N,N-Diethylcyclophosphamide (CAS 53859-37-3), also known as Dechlorcyclophosphamide or Didechlorocyclophosphamide, is a synthetic oxazaphosphorine derivative. Its molecular formula is C₇H₁₇N₂O₂P, with a molecular weight of 192.199 g/mol . Structurally, it features a tetrahydro-2H-1,3,2-oxazaphosphorine ring system substituted with diethylamino groups at the phosphorus center. Unlike its parent compound cyclophosphamide, it lacks chlorine atoms, which alters its reactivity and pharmacological profile .

Properties

CAS No.

53859-37-3

Molecular Formula

C7-H17-N2-O2-P

Molecular Weight

192.2 g/mol

IUPAC Name

N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10)

InChI Key

YYBAUAVEKFNTLT-UHFFFAOYSA-N

SMILES

CCN(CC)P1(=O)NCCCO1

Canonical SMILES

CCN(CC)P1(=O)NCCCO1

Appearance

oil

Other CAS No.

53859-37-3

Purity

95%

Synonyms

dedichlorocyclophosphamide
didechlorocyclophosphamide
diethylcyclophosphamide
N,N-diethylcyclophosphamide

Origin of Product

United States

Comparison with Similar Compounds

Cyclophosphamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P
Molecular Weight : 261.09 g/mol
Key Structural Difference : Cyclophosphamide contains two chloroethyl groups on the exocyclic nitrogen, whereas N,N-Diethylcyclophosphamide substitutes these with diethyl groups .
Pharmacological Impact :

  • Cyclophosphamide requires hepatic activation via cytochrome P450 enzymes to form the active metabolite 4-hydroxycyclophosphamide , which alkylates DNA.

Ifosfamide

Molecular Formula : C₇H₁₅Cl₂N₂O₂P
Molecular Weight : 261.09 g/mol
Key Structural Difference : Ifosfamide shares the oxazaphosphorine core but has one chloroethyl group and one hydroxyethyl group on the exocyclic nitrogen.
Pharmacological Impact :

  • Ifosfamide’s hydroxyl group increases water solubility, altering its pharmacokinetics (e.g., slower activation) compared to cyclophosphamide.

N-Dechloroethyl Cyclophosphamide

Molecular Formula : C₅H₁₂ClN₂O₂P
Molecular Weight : 198.59 g/mol
Key Structural Difference : This metabolite retains one chloroethyl group but lacks the second chlorine atom.
Pharmacological Impact :

  • N-Dechloroethyl Cyclophosphamide is a minor metabolite of cyclophosphamide with reduced cytotoxicity compared to the parent drug.
  • This compound, being fully dechlorinated, may exhibit even lower reactivity, making it less suitable for alkylation-based therapies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Use
This compound C₇H₁₇N₂O₂P 192.20 Diethylamino Research/Intermediate
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.09 Chloroethyl Antineoplastic
Ifosfamide C₇H₁₅Cl₂N₂O₂P 261.09 Chloroethyl, Hydroxyethyl Antineoplastic
N-Dechloroethyl Cyclophosphamide C₅H₁₂ClN₂O₂P 198.59 Chloroethyl (single) Metabolite

Metabolic and Toxicity Comparisons

  • Metabolic Pathways : Cyclophosphamide and its analogs undergo complex metabolic transformations, including oxidation and dechloroethylation. This compound’s lack of chlorine likely simplifies its metabolism, reducing the formation of toxic byproducts like acrolein .
  • Toxicity Profile : Cyclophosphamide’s chlorine substituents contribute to hemorrhagic cystitis and other side effects. This compound’s dechlorinated structure may mitigate these risks but could also limit its therapeutic utility .

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